molecular formula C15H20N4O3 B15000935 6-(butan-2-yl)-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(butan-2-yl)-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15000935
M. Wt: 304.34 g/mol
InChI Key: KEXFJJZSBRKBFU-UHFFFAOYSA-N
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Description

6-(BUTAN-2-YL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique structure combining a furan ring, a butyl group, and a diazinopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(BUTAN-2-YL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the furan-2-ylmethyl intermediate, which is then reacted with various reagents to form the diazinopyrimidine core. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(BUTAN-2-YL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The butyl group and furan ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

6-(BUTAN-2-YL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(BUTAN-2-YL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A related compound with a similar furan ring structure.

    Furan-2,5-dicarboxylic acid: Another furan derivative with different functional groups.

    Diazinopyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

6-(BUTAN-2-YL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

6-butan-2-yl-1-(furan-2-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H20N4O3/c1-3-10(2)18-8-12-13(16-9-18)19(15(21)17-14(12)20)7-11-5-4-6-22-11/h4-6,10,16H,3,7-9H2,1-2H3,(H,17,20,21)

InChI Key

KEXFJJZSBRKBFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=CO3

Origin of Product

United States

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